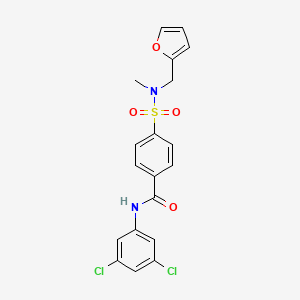

N-(3,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Description

This compound is a benzamide derivative featuring a 3,5-dichlorophenyl group at the N-position and a sulfamoyl moiety substituted with a furan-2-ylmethyl and methyl group at the 4-position of the benzamide core. Its synthesis likely involves sulfamoylation and aromatic substitution strategies, as inferred from methods in hydroxamic acid and benzamide syntheses .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4S/c1-23(12-17-3-2-8-27-17)28(25,26)18-6-4-13(5-7-18)19(24)22-16-10-14(20)9-15(21)11-16/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKUHIBNPQPFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and related analogs:

Key Observations:

- Chlorophenyl Position : The 3,5-dichloro substitution in the target compound and the patent insecticide may enhance steric and electronic interactions with biological targets compared to 2,3- or 2,4-dichloro analogs (e.g., etobenzanid, sulfentrazone).

- The furan moiety is shared with the antioxidant hydroxamic acid in , suggesting possible radical-scavenging activity, though this remains untested for the target compound .

Physicochemical Properties

- Lipophilicity : The ethoxymethoxy group in etobenzanid increases lipophilicity, favoring membrane penetration, whereas the target’s sulfamoyl group may enhance water solubility.

- Stability : Sulfamoyl groups are generally hydrolytically stable, unlike ester-containing analogs (e.g., ethoxymethoxy), suggesting improved environmental persistence .

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide coupling and nucleophilic substitution. A validated approach includes:

Sulfonyl Chloride Formation : React 4-chloro-2-methylbenzenesulfonyl chloride with 3,5-dichloroaniline under controlled stoichiometry (1:1 molar ratio) in chloroform, followed by ice-cold quenching to precipitate intermediates .

Functional Group Coupling : Use Buchwald-Hartwig amination or nucleophilic substitution to introduce the furan-2-ylmethyl and methyl groups. For example, describes a piperazine coupling step using reverse-phase chromatography (10–40% acetonitrile/0.1% formic acid) to achieve 49% yield .

Purification : Normal-phase chromatography (100% dichloromethane → 10% methanol/dichloromethane) and recrystallization from ethanol improve purity .

Q. Key Optimization Parameters :

- Temperature control during exothermic steps (e.g., sulfonation at 0°C).

- Solvent selection (e.g., acetonitrile for polar intermediates).

- Chromatographic gradients tailored to compound polarity.

Q. How can the structural conformation and hydrogen bonding patterns of this compound be determined using X-ray crystallography?

Methodological Answer : X-ray crystallography, refined via SHELX software , is critical for elucidating structural details:

Crystal Growth : Slow evaporation of ethanolic solutions yields prism-like crystals suitable for diffraction .

Key Structural Features :

- Torsion Angles : The C–SO₂–NH–C segment shows a torsion angle of -58.57°, indicating bent geometry at the sulfur atom .

- Dihedral Angles : The sulfonyl and dichlorophenyl rings are tilted by 84.2°, influencing steric interactions .

Hydrogen Bonding : Intermolecular N–H···O bonds form dimeric chains (e.g., N–H = 0.86 Å, H···O = 2.12 Å), stabilizing the crystal lattice .

Q. What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer :

Q. Example ¹H NMR Data (CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.95 | d (J=8.28 Hz) | Benzamide aromatic H |

| 6.80 | s | Furan H |

| 3.21 | t (J=4.8 Hz) | Piperazine CH₂ |

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound's bioactivity, particularly regarding substituent effects on the dichlorophenyl and furan groups?

Methodological Answer :

Analog Synthesis : Systematically vary substituents (e.g., replace furan with thiophene or adjust chlorine positions) .

Biological Assays : Test analogs against targets (e.g., metalloenzymes) using fluorescence quenching or enzymatic inhibition assays .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett σ constants) with binding affinity .

Key Consideration : Steric hindrance from 3,5-dichlorophenyl groups may reduce binding in sterically constrained active sites .

Q. What strategies are effective in resolving contradictory data regarding the compound's enzyme inhibition efficacy across different biochemical assays?

Methodological Answer : Contradictions often arise from assay conditions or target isoforms. Mitigation strategies include:

Standardized Assay Protocols : Fix variables like pH (7.4), temperature (37°C), and ionic strength .

Isoform-Specific Testing : Use purified enzyme isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .

Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Example : In , triazole derivatives showed variable inhibition due to metal ion chelation efficiency, which is pH-dependent .

Q. What computational modeling approaches can predict the binding affinity of this compound with biological targets such as enzymes or receptors?

Methodological Answer :

Molecular Docking : Use Schrödinger Maestro or GOLD to model interactions with active sites (e.g., sulfonamide binding to zinc in carbonic anhydrase) .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .

QSAR Models : Corrogate descriptors (e.g., logP, polar surface area) with IC₅₀ values from high-throughput screens .

Validation : Compare predicted binding poses with crystallographic data (e.g., ’s hydrogen-bonding motifs) .

Q. How should researchers address challenges in crystallizing this compound for structural analysis, particularly considering its bulky substituents and potential polymorphism?

Methodological Answer :

Solvent Screening : Test ethanol, DMSO/water mixtures, or acetonitrile for slow evaporation .

Additives : Use seed crystals or surfactants (e.g., CTAB) to reduce nucleation barriers.

Temperature Gradients : Gradual cooling (0.5°C/day) minimizes disorder from bulky groups .

Case Study : achieved high-quality crystals via ethanolic slow evaporation despite the compound’s 84.2° ring tilt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.